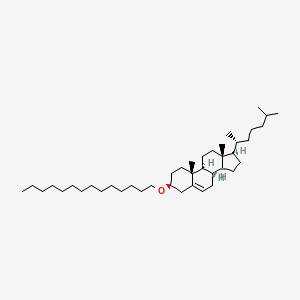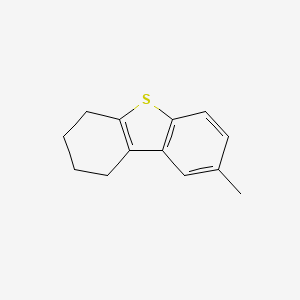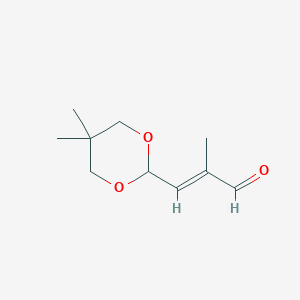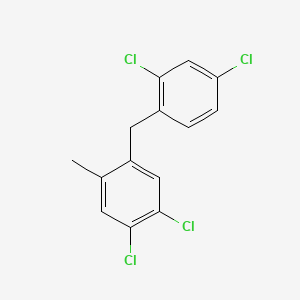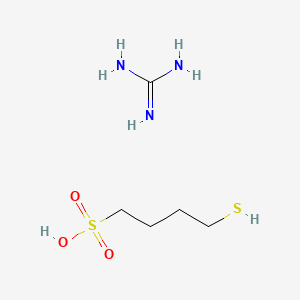
Einecs 282-180-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
科学研究应用
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:
Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.
Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.
作用机制
The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.
相似化合物的比较
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.
Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.
属性
CAS 编号 |
84110-45-2 |
|---|---|
分子式 |
C5H15N3O3S2 |
分子量 |
229.3 g/mol |
IUPAC 名称 |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
InChI 键 |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






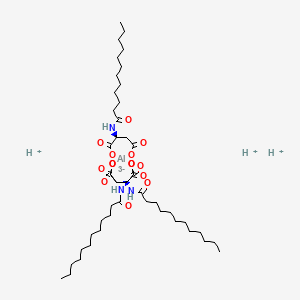
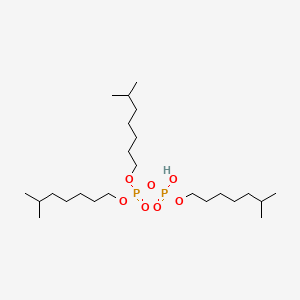

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
